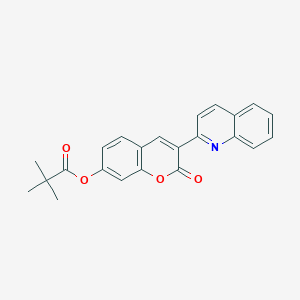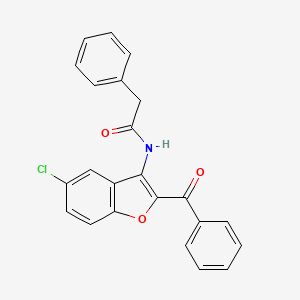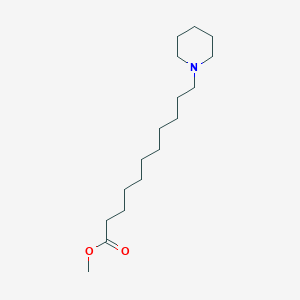
2-oxo-3-(quinolin-2-yl)-2H-chromen-7-yl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-3-(quinolin-2-yl)-2H-chromen-7-yl 2,2-dimethylpropanoate is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a quinoline moiety attached to a chromen-2-one structure, with an ester group at the 7th position. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-3-(quinolin-2-yl)-2H-chromen-7-yl 2,2-dimethylpropanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This step involves the cyclization of a suitable precursor, such as salicylaldehyde, with an appropriate reagent to form the chromen-2-one core.
Introduction of the Quinoline Moiety: The quinoline moiety is introduced through a coupling reaction, often using a quinoline derivative and a suitable catalyst.
Esterification: The final step involves the esterification of the chromen-2-one derivative with 2,2-dimethylpropanoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-oxo-3-(quinolin-2-yl)-2H-chromen-7-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced chromen-2-one derivatives.
Substitution: Formation of halogenated chromen-2-one derivatives.
Scientific Research Applications
2-oxo-3-(quinolin-2-yl)-2H-chromen-7-yl 2,2-dimethylpropanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-oxo-3-(quinolin-2-yl)-2H-chromen-7-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the chromen-2-one core can inhibit various enzymes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-3-(quinolin-2-yl)-2H-chromen-7-yl acetate
- 2-oxo-3-(quinolin-2-yl)-2H-chromen-7-yl benzoate
- 2-oxo-3-(quinolin-2-yl)-2H-chromen-7-yl butanoate
Uniqueness
2-oxo-3-(quinolin-2-yl)-2H-chromen-7-yl 2,2-dimethylpropanoate is unique due to the presence of the 2,2-dimethylpropanoate ester group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H19NO4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(2-oxo-3-quinolin-2-ylchromen-7-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C23H19NO4/c1-23(2,3)22(26)27-16-10-8-15-12-17(21(25)28-20(15)13-16)19-11-9-14-6-4-5-7-18(14)24-19/h4-13H,1-3H3 |
InChI Key |
ZYAUDQGQDFMAAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-3-{2-[4-(hexyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11577014.png)
![5-(4-Tert-butylphenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11577017.png)
![2-[(E)-2-(2-ethoxynaphthalen-1-yl)ethenyl]-8-methoxyquinoline](/img/structure/B11577020.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B11577035.png)
![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577041.png)
![3-acetyl-1-(4-chlorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11577042.png)

![(2E)-2-cyano-N-(2-methoxyethyl)-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11577068.png)
![N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11577070.png)
![2-(4-chlorophenyl)-7-(2-methoxyethyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11577076.png)
![3-methyl-6-(4-methylphenyl)-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11577092.png)
![N-(2,6-dimethylphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11577100.png)

![1-(1,4-Dioxaspiro[4.11]hexadec-2-ylmethyl)piperidine](/img/structure/B11577105.png)
